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Abstract
4-(Bromomethyl)aniline, a para-substituted aromatic compound, is a versatile bifunctional

reagent of significant interest in organic synthesis and medicinal chemistry. Its unique structure,

incorporating both a nucleophilic amino group and a reactive bromomethyl moiety, allows for a

diverse range of chemical transformations. This technical guide provides a comprehensive

overview of the chemical properties, structure, synthesis, and reactivity of 4-
(Bromomethyl)aniline. Detailed methodologies for its synthesis and purification, along with its

spectroscopic profile and safety information, are presented. Furthermore, its applications in the

construction of complex molecules, particularly in the context of drug discovery and

development, are highlighted.

Chemical Properties and Structure
4-(Bromomethyl)aniline, also known as p-aminobenzyl bromide, is a crystalline solid at room

temperature. Its bifunctional nature, arising from the presence of an amino group and a

bromomethyl group on the same aromatic ring, dictates its chemical behavior and makes it a

valuable intermediate in the synthesis of a wide array of more complex molecules.
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The physicochemical properties of 4-(Bromomethyl)aniline are summarized in the table

below. It is important to note that while some of these properties have been experimentally

determined, others are based on computational predictions due to limited available literature.

Property Value Source

Molecular Formula C₇H₈BrN [1][2]

Molecular Weight 186.05 g/mol [1][3]

Appearance Solid [3]

Melting Point

Data not available (related

compound 4-bromo-3-

methylaniline: 80-82 °C)

[1]

Boiling Point (Predicted) 270.1 ± 15.0 °C at 760 mmHg [3][4]

Density (Predicted) 1.534 ± 0.06 g/cm³ [4]

Solubility
Soluble in polar organic

solvents.
[5]

pKa (Predicted) 4.24 ± 0.10 [4]

Structural Information
The structure of 4-(Bromomethyl)aniline is characterized by a benzene ring substituted at the

1 and 4 positions with an amino group and a bromomethyl group, respectively. This para-

substitution pattern is a key determinant of its reactivity.
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Identifier Value Source

IUPAC Name 4-(bromomethyl)aniline [1][2]

Synonyms

p-Aminobenzyl bromide,

Benzenamine, 4-

(bromomethyl)-

[2]

CAS Number 63516-03-0 [3]

SMILES C1=CC(=CC=C1CBr)N [2][4]

InChI
InChI=1S/C7H8BrN/c8-5-6-1-

3-7(9)4-2-6/h1-4H,5,9H2
[1][2]

InChIKey
ASSMPDZEDVTRKG-

UHFFFAOYSA-N
[1][3]

Synthesis and Purification
The synthesis of 4-(Bromomethyl)aniline can be achieved through various routes, with the

choice of method often depending on the desired scale and purity. A common approach

involves the bromination of a protected p-toluidine derivative followed by deprotection.

Experimental Protocol: Synthesis of 4-
(Bromomethyl)aniline
This protocol is based on established methods for the synthesis of similar aniline derivatives.[1]

[6][7]

Step 1: Acetylation of p-Toluidine

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-

toluidine (1 equivalent) in glacial acetic acid.

Slowly add acetic anhydride (1.1 equivalents) to the solution.

Heat the reaction mixture to reflux for 2 hours.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/pdf/Application_Note_A_Detailed_Protocol_for_the_Synthesis_of_4_Bromo_3_trifluoromethyl_aniline.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Bromomethyl_aniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Bromomethyl_aniline
https://www.benchchem.com/product/b1589297
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Bromomethyl_aniline
https://www.lookchem.com/404.htm
https://www.benchchem.com/pdf/Application_Note_A_Detailed_Protocol_for_the_Synthesis_of_4_Bromo_3_trifluoromethyl_aniline.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Bromomethyl_aniline
https://www.benchchem.com/pdf/Application_Note_A_Detailed_Protocol_for_the_Synthesis_of_4_Bromo_3_trifluoromethyl_aniline.pdf
https://www.benchchem.com/product/b1589297
https://www.benchchem.com/product/b1589297?utm_src=pdf-body
https://www.benchchem.com/product/b1589297?utm_src=pdf-body
https://www.benchchem.com/product/b1589297?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Note_A_Detailed_Protocol_for_the_Synthesis_of_4_Bromo_3_trifluoromethyl_aniline.pdf
https://www.japsr.in/index.php/journal/article/download/150/82
http://orgsyn.org/demo.aspx?prep=cv1p0111
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After cooling to room temperature, pour the reaction mixture into ice-water with vigorous

stirring.

Collect the precipitated N-(4-methylphenyl)acetamide by vacuum filtration, wash with cold

water, and dry.

Step 2: Bromination of N-(4-methylphenyl)acetamide

Dissolve the dried N-(4-methylphenyl)acetamide (1 equivalent) in a suitable solvent such as

carbon tetrachloride in a round-bottom flask.

Add N-Bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator such as dibenzoyl

peroxide.

Reflux the mixture for an appropriate time, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

After completion, cool the reaction mixture and filter off the succinimide byproduct.

Remove the solvent under reduced pressure to obtain crude N-(4-

(bromomethyl)phenyl)acetamide.

Step 3: Hydrolysis of N-(4-(bromomethyl)phenyl)acetamide

To the crude N-(4-(bromomethyl)phenyl)acetamide, add a mixture of ethanol and

concentrated hydrochloric acid.

Reflux the mixture for 2-3 hours.

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until

alkaline.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield crude 4-(Bromomethyl)aniline.

Purification
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The crude 4-(Bromomethyl)aniline can be purified by recrystallization.

Protocol: Recrystallization

Dissolve the crude product in a minimum amount of a hot solvent mixture, such as

ethanol/water.[8][9]

If the solution is colored, a small amount of activated charcoal can be added, and the

solution briefly heated before hot filtration to remove the charcoal.

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath

to induce crystallization.

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold

recrystallization solvent, and dry under vacuum.

Spectroscopic Characterization
While experimental spectra for 4-(Bromomethyl)aniline are not readily available in the public

domain, the expected spectroscopic features can be predicted based on its structure and data

from analogous compounds.[3][10][11][12][13][14][15][16][17]

¹H NMR Spectroscopy (Predicted)
Aromatic Protons: Two doublets in the range of δ 6.5-7.5 ppm, characteristic of a para-

substituted benzene ring (an AA'BB' system). The protons ortho to the electron-donating

amino group are expected to be upfield compared to those ortho to the bromomethyl group.

Methylene Protons (-CH₂Br): A singlet around δ 4.4 ppm.

Amine Protons (-NH₂): A broad singlet, with a chemical shift that can vary depending on the

solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
Bromomethyl Carbon (-CH₂Br): A signal in the aliphatic region, typically around δ 33 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1589297?utm_src=pdf-body
https://m.youtube.com/watch?v=HoOZxUUR5x0
https://www.cerritos.edu/chemistry/chem_211/Documents/Lab/1a_Recrystallization.pdf
https://www.benchchem.com/product/b1589297?utm_src=pdf-body
https://www.benchchem.com/product/b1589297
https://www.rsc.org/suppdata/d2/nj/d2nj02845j/d2nj02845j1.pdf
https://www.chegg.com/homework-help/questions-and-answers/following-ir-spectra-4-bromoanilinr-identify-analyze-5-circled-peaks-well-furthermore-dete-q15299243
https://dev.spectrabase.com/spectrum/IdDJb57P5Ke
https://www.chemicalbook.com/SpectrumEN_106-40-1_13CNMR.htm
https://www.chegg.com/homework-help/questions-and-answers/assignmentmass-specpdf-1-3-1-mass-spectrum-4-bromo-aniline-analyze-peaks-m-z-173-m-z-172-m-q47423549
https://www.researchgate.net/post/Can_anyone_explain_the_spin_splitting_pattern_in_this_HNMR_of_4-bromoaniline
https://www.chemicalbook.com/SpectrumEN_106-40-1_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_106-40-1_IR1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aromatic Carbons: Four signals are expected for the aromatic carbons due to symmetry. The

carbons attached to the amino and bromomethyl groups will have distinct chemical shifts, as

will the two sets of equivalent CH carbons.

FT-IR Spectroscopy (Predicted)
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary

amine.

C-H Stretching (Aromatic): Signals above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Signals below 3000 cm⁻¹.

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: A band around 1250-1350 cm⁻¹.

C-Br Stretching: A signal in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (Predicted Fragmentation)
The mass spectrum of 4-(Bromomethyl)aniline is expected to show a characteristic isotopic

pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an

approximate 1:1 ratio).[18][19] Key fragmentation pathways would likely involve the loss of a

bromine radical to form a stable benzylic carbocation, and fragmentation of the aniline moiety.

Reactivity and Applications
The dual functionality of 4-(Bromomethyl)aniline makes it a highly versatile reagent in organic

synthesis.

Reactivity
Amino Group: The amino group is nucleophilic and can undergo reactions such as acylation,

alkylation, and diazotization. It is also an activating group, directing electrophilic aromatic

substitution to the ortho positions.
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Bromomethyl Group: The bromomethyl group is an excellent electrophilic site, readily

participating in nucleophilic substitution reactions (both SN1 and SN2 mechanisms are

possible due to the benzylic position).[3] This allows for the introduction of a wide variety of

functional groups.

Applications in Synthesis
4-(Bromomethyl)aniline is a key building block for the synthesis of various heterocyclic

compounds and other complex organic molecules. Its ability to participate in palladium-

catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, further expands its

synthetic utility.[5][20][21][22][23]

Experimental Workflow: Suzuki-Miyaura Coupling

Reaction Setup Reaction Work-up and Purification

Combine 4-(Bromomethyl)aniline, Arylboronic Acid, Base, and Palladium Catalyst in a Flask Add Degassed SolventUnder Inert Atmosphere Heat and Stir under Inert Atmosphere Monitor Reaction by TLC/LC-MS Cool to Room TemperatureReaction Complete Extract with Organic Solvent Dry and Concentrate Purify by Column Chromatography Isolated Product

Click to download full resolution via product page

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction involving 4-
(Bromomethyl)aniline.

Role in Drug Discovery
Aniline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a

wide range of therapeutic agents.[24] 4-(Bromomethyl)aniline serves as a valuable precursor

for the synthesis of biologically active molecules. For instance, it has been utilized in the

development of potent inhibitors of Ebola and Marburg virus entry, highlighting its potential in

the discovery of novel antiviral agents.[3] The ability to readily modify both the amino and

bromomethyl groups allows for the systematic exploration of structure-activity relationships in

drug development campaigns.

Logical Relationship: From Building Block to Potential Therapeutic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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